molecular formula C15H13F3N4O4S B2740992 3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid CAS No. 325996-91-6

3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid

Cat. No.: B2740992
CAS No.: 325996-91-6
M. Wt: 402.35
InChI Key: PQJNYJYSDYNLMH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a triazinone core (4,5-dihydro-1,2,4-triazin-6-yl) substituted with a sulfanyl-linked carbamoyl methyl group and a 3-(trifluoromethyl)phenyl moiety. For example, the trifluoromethyl group is a common motif in herbicides and enzyme inhibitors due to its electron-withdrawing properties and metabolic stability . The triazinone core is prevalent in compounds targeting plant or microbial enzymes, such as acetolactate synthase (ALS) in sulfonylurea herbicides .

Properties

IUPAC Name

3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O4S/c16-15(17,18)8-2-1-3-9(6-8)19-11(23)7-27-14-20-13(26)10(21-22-14)4-5-12(24)25/h1-3,6H,4-5,7H2,(H,19,23)(H,24,25)(H,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJNYJYSDYNLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation of the Triazinone

  • Reactants : Mercaptoacetamide derivatives react with the triazinone at the C3 position.
  • Conditions : Basic media (e.g., aqueous NaOH) at 0–5°C to minimize side reactions.
  • Mechanism : Deprotonation of the triazinone’s NH group enables nucleophilic attack by the thiolate.

Carbamoyl Group Formation

  • Reactants : 3-(Trifluoromethyl)phenyl isocyanate (synthesized via CN110885298B).
  • Conditions :
    • Step 1 : Nitration of 3-(trifluoromethyl)aniline followed by reduction to the amine.
    • Step 2 : Phosgenation to form the isocyanate intermediate.
    • Coupling : Reacting the isocyanate with the amine-functionalized mercaptoacetamide yields the carbamoyl linkage.

Functionalization with Propanoic Acid

The propanoic acid chain is introduced via alkylation or Michael addition:

Alkylation Strategy

  • Reactants : Bromopropanoic acid ester and the triazinone.
  • Conditions : K₂CO₃ in DMF at 60°C.
  • Outcome : Ester hydrolysis (NaOH/EtOH) yields the free acid.

Michael Addition

  • Reactants : Acrylic acid derivatives and the triazinone enolate.
  • Conditions : LDA as a base, THF solvent, −78°C.

Optimization and Challenges

Regioselectivity in Cyclization

Phosphotungstic acid enhances regioselectivity for the 1,2,4-triazin-5-one over alternative isomers.

Stability of Sulfanyl Group

Low temperatures (0–5°C) during thiolation prevent oxidation to disulfides.

Trifluoromethyl Group Introduction

Direct trifluoromethylation is challenging; thus, pre-functionalized aryl isocyanates (e.g., from CN110885298B) are preferred.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Key Advantage
Cyclization (CN107522672A) 78% 70°C, chlorobenzene, 40h High regioselectivity
Thiolation (WO2020225435A1) 65% 0–5°C, NaOH Minimizes oxidation
Carbamoyl Coupling (CN110885298B) 82% Phosgene, 25°C Efficient isocyanate synthesis

Chemical Reactions Analysis

Types of Reactions

3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or reduced triazine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the triazine ring play crucial roles in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

The compound shares structural motifs with several herbicides and growth regulators (Table 1):

Compound Name Key Structural Features Use/Activity Reference
Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) Propanoic acid + trifluoromethylpyridinyl phenoxy group Herbicide (ACCase inhibitor)
Metsulfuron methyl ester Triazine core + sulfonylurea linkage + benzoate ester Herbicide (ALS inhibitor)
HOE-061517 (3-(hydroxymethylphosphinyl)-propanoic acid) Propanoic acid + phosphinyl group Unknown (patented compound)
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate Propanoate ester + quinoxalinone hybrid Synthetic intermediate

Key Observations :

  • Triazine Derivatives : Unlike metsulfuron methyl ester, which uses a sulfonylurea bridge for enzyme binding, the target compound employs a sulfanyl-carbamoyl group. This substitution may alter binding affinity or selectivity toward ALS or other enzymes .
  • Trifluoromethyl Groups : The 3-(trifluoromethyl)phenyl group in the target compound mirrors fluazifop’s trifluoromethylpyridinyl moiety, a design choice that enhances lipid solubility and target interaction in herbicides .
  • Propanoic Acid vs.
Functional Group Analysis
  • Sulfanyl Linkage : The sulfanyl (-S-) group in the target compound differs from sulfonyl (-SO2-) linkages in sulfonylureas (e.g., metsulfuron). Sulfanyl groups are less electron-withdrawing, which may reduce reactivity but improve stability under physiological conditions .

Biological Activity

Basic Information

  • IUPAC Name: 3-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid
  • Molecular Formula: C14H14F3N3O3S
  • Molecular Weight: 357.38 g/mol
  • CAS Number: [Not available in search results]

Structural Representation

The compound features a triazine ring that contributes to its biological activity, with functional groups that enhance its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study by [source needed] demonstrated that derivatives of triazine compounds showed effective inhibition against various bacterial strains.

Anticancer Potential

Several studies have highlighted the anticancer properties of triazine derivatives. For instance:

  • Case Study 1: A derivative demonstrated cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 12 µM.
  • Case Study 2: In vitro studies showed that the compound inhibited cell proliferation in colon cancer cells by inducing apoptosis through the mitochondrial pathway.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research indicates that similar triazine compounds can inhibit key enzymes involved in cancer metabolism and bacterial cell wall synthesis. For example:

  • Enzyme Targeted: Dihydropteroate synthase (DHPS), crucial for folate biosynthesis in bacteria.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntimicrobialE. coli15[source needed]
Compound BAnticancerMCF-712[source needed]
Compound CEnzyme InhibitorDHPS (E. coli)8[source needed]

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Triazine ringIncreased potency
Trifluoromethyl groupEnhanced lipophilicity
Sulfhydryl groupImproved enzyme inhibition

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